molecular formula C12H14N4O B14874058 2-amino-N-(1-benzyl-1H-pyrazol-5-yl)acetamide

2-amino-N-(1-benzyl-1H-pyrazol-5-yl)acetamide

Cat. No.: B14874058
M. Wt: 230.27 g/mol
InChI Key: MUEVRJRLRCEXFH-UHFFFAOYSA-N
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Description

2-amino-N-(1-benzyl-1H-pyrazol-5-yl)acetamide is a compound that features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(1-benzyl-1H-pyrazol-5-yl)acetamide typically involves the reaction of benzylhydrazine with ethyl acetoacetate to form the pyrazole ring, followed by acylation with chloroacetyl chloride to introduce the acetamide group. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-(1-benzyl-1H-pyrazol-5-yl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

2-amino-N-(1-benzyl-1H-pyrazol-5-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-amino-N-(1-benzyl-1H-pyrazol-5-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can bind to active sites on enzymes, inhibiting their activity and affecting various biochemical pathways. This interaction can lead to changes in cellular processes and has potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropane-2-yl)-1H-pyrazole-4 carboxamide: A reversible inhibitor of Bruton Kinase (BTK).

    2-amino-N-{4-[5-(2-phenanthrenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]-phenyl}acetamide: A PDK1 inhibitor derived from celecoxib

Uniqueness

2-amino-N-(1-benzyl-1H-pyrazol-5-yl)acetamide is unique due to its specific substitution pattern on the pyrazole ring, which can confer distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C12H14N4O

Molecular Weight

230.27 g/mol

IUPAC Name

2-amino-N-(2-benzylpyrazol-3-yl)acetamide

InChI

InChI=1S/C12H14N4O/c13-8-12(17)15-11-6-7-14-16(11)9-10-4-2-1-3-5-10/h1-7H,8-9,13H2,(H,15,17)

InChI Key

MUEVRJRLRCEXFH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C(=CC=N2)NC(=O)CN

Origin of Product

United States

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